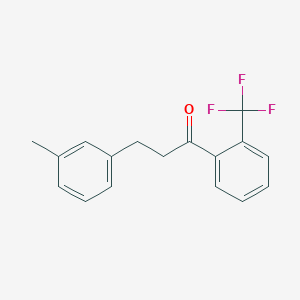

3-(3-Methylphenyl)-2'-trifluoromethylpropiophenone

Übersicht

Beschreibung

3-(3-Methylphenyl)-2’-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a trifluoromethyl group and a methylphenyl group attached to a propiophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-2’-trifluoromethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methylbenzoyl chloride with 2-trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Methylphenyl)-2’-trifluoromethylpropiophenone can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methylphenyl)-2’-trifluoromethylpropiophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of 3-(3-Methylphenyl)-2’-trifluoromethylbenzoic acid.

Reduction: Formation of 3-(3-Methylphenyl)-2’-trifluoromethylpropanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

3-(3-Methylphenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 3-(3-Methylphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(3-Methylphenyl)-2’-fluoromethylpropiophenone

- 3-(3-Methylphenyl)-2’-chloromethylpropiophenone

- 3-(3-Methylphenyl)-2’-bromomethylpropiophenone

Uniqueness

3-(3-Methylphenyl)-2’-trifluoromethylpropiophenone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group increases the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound for various applications.

Biologische Aktivität

3-(3-Methylphenyl)-2'-trifluoromethylpropiophenone, a compound with the molecular formula and a molecular weight of 306.3 g/mol, belongs to the class of propiophenones. This compound is characterized by its trifluoromethyl group and a methyl-substituted phenyl ring, which significantly influence its chemical reactivity and biological properties. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

The presence of the trifluoromethyl group enhances the compound's electronic properties, making it valuable in various chemical reactions and biological interactions. It exhibits both electrophilic and nucleophilic characteristics, allowing it to participate in diverse chemical pathways.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Research suggests that compounds similar to this compound show antiproliferative effects against various cancer cell lines.

- Antimicrobial Activity : Investigations have highlighted potential antimicrobial properties, indicating effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been identified:

- Cell Cycle Modulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Induction of Apoptosis : Evidence suggests that the compound may promote programmed cell death in cancer cells, enhancing its anticancer potential.

- Enzyme Modulation : The compound appears to interact with specific enzymes involved in metabolic processes, potentially altering their activity.

Case Studies and Research Findings

Recent research has provided insights into the biological activity of this compound through various experimental setups:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against certain bacterial strains | |

| Anti-inflammatory | Modulates inflammatory responses |

Detailed Findings

- Anticancer Activity : In vitro studies using the MTT assay demonstrated that this compound has an IC50 value indicative of significant antiproliferative activity against colorectal cancer cell lines (HT-29 and SW620) . The compound was observed to induce apoptosis via increased MDC fluorescence in treated cells.

- Antimicrobial Properties : The compound showed promising results against Gram-positive bacteria in preliminary antimicrobial assays, suggesting its potential use as an antimicrobial agent .

- Inflammatory Response Modulation : Experimental data indicated that this compound may reduce pro-inflammatory cytokine levels in cellular models, showcasing its anti-inflammatory effects .

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3O/c1-12-5-4-6-13(11-12)9-10-16(21)14-7-2-3-8-15(14)17(18,19)20/h2-8,11H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEOWQMPIIKHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644086 | |

| Record name | 3-(3-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-02-1 | |

| Record name | 1-Propanone, 3-(3-methylphenyl)-1-[2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.